Home > Products > Screening Compounds P18290 > 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole - 179111-91-2

2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole

Catalog Number: EVT-3246818
CAS Number: 179111-91-2
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde

Compound Description: This compound represents a complex aldehyde designed for use in organic solar cells. It features a donor-π-spacer-acceptor (D-π-A) structure, with the dicyanovinyl group acting as the acceptor. []

Relevance: While this compound shares the 2,3,4,4a,9,9a-hexahydro-1H-carbazole moiety with the target compound, it branches out significantly with the inclusion of the cyclopentadithiophene and dicyanovinyl groups. These additions highlight the potential for incorporating the core structure of the target compound into larger, more complex molecules with applications in materials science. []

cis- and trans-2-Substituted 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives

Compound Description: These derivatives were synthesized and pharmacologically evaluated for their central nervous system (CNS) activities. Notably, the substituents at positions 2, 5, and 8, along with the configuration at the 4a and 9b positions, were found to influence the potency of these activities. []

Relevance: These derivatives represent a significant structural similarity to 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole by sharing the core hexahydropyridoindole scaffold. The difference lies in the isomerism of the pyridine ring fusion (pyrido[4,3-b] vs. pyrido[3,4-b]), highlighting the impact of even subtle structural variations on biological activity. []

cis-2-[3-(p-Fluorobenzoyl)propyl] Analogue of Carbidine

Compound Description: This specific derivative, designated as 5k, exhibited not only thymoleptic-like activity but also demonstrated more potent neuroleptic activity compared to its parent compound, carbidine. []

Relevance: This compound falls under the category of cis- and trans-2-substituted 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives. Its significant biological activity emphasizes the potential therapeutic value of exploring structural variations within this class of compounds, including isomers of 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole. []

4a,9b-trans-8-Fluoro-5-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole Hydrochloride

Compound Description: This compound exhibited potent and long-acting neuroleptic properties in both in vitro and in vivo models, suggesting its potential as an antipsychotic agent. []

Relevance: Similar to the previous compounds, this derivative shares the hexahydropyridoindole core with 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, but with the pyridine ring fused as pyrido[4,3-b]. Furthermore, it possesses a trans configuration at the 4a and 9b positions and carries various substituents. This structure highlights the potential of modifying the target compound's scaffold to develop potent CNS-active agents. []

2-ω-Carboxamidoalkyl Derivatives of 4a,9b-trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Compound Description: This series of compounds demonstrated exceptionally potent neuroleptic activity in both in vitro and in vivo studies. These findings suggested that the dopamine (DA) receptor auxiliary binding site might function as a hydrogen bond-donating site, challenging the previous understanding of it being a lipophilic site. []

Relevance: Sharing the same core structure and trans configuration as compound 4, these derivatives reinforce the significance of the hexahydropyrido[4,3-b]indole scaffold in designing neuroleptically active compounds. The high potency observed in this series, compared to the target compound 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, with a different pyridine ring fusion, underscores the importance of exploring diverse substitutions and their effects on biological activity. []

cis-(-)-2,3,4,4a,5,9b-Hexahydro-2,8-dimethyl-1H-pyrido-[4,3-b]indole Dihydrochloride (Stobadine)

Compound Description: Stobadine, a pharmacologically active stereoisomer of the gamma-carboline carbidine, is a prospective cardioprotective agent. Pharmacokinetic studies in rats showed a favorable brain uptake index and heterogenous tissue distribution. []

Relevance: Stobadine shares the hexahydropyrido[4,3-b]indole core structure with previous examples but differs in its cis configuration at the 4a and 9b positions and the presence of methyl substituents. This comparison with 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole emphasizes the importance of stereochemistry and even minor substitutions in influencing pharmacological activity and potential therapeutic applications. []

cis-(-)-2,3,4,4a,5,9b-Hexahydro-2,8-dimethyl-1H-pyrido-[4,3-b]indole Dipalmitate

Compound Description: This compound, a dipalmitate ester derivative of Stobadine, was evaluated for its reproductive toxicity in rats. Studies showed no significant adverse effects on fertility or pre- and postnatal development, suggesting a good reproductive safety profile. []

Relevance: As a prodrug of Stobadine, this compound highlights the potential for modifying the hexahydropyrido[4,3-b]indole scaffold, structurally similar to 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, to improve pharmacokinetic properties and therapeutic potential. []

1-Aryl-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole Motif

Compound Description: Identified through a directed screen, this motif emerged as a novel, drug-like ligand for the estrogen receptor (ER). Further optimization of this scaffold led to the development of AZD9496 (compound 30b), a potent and orally bioavailable selective estrogen receptor downregulator (SERD) currently in phase I clinical trials for ER-positive breast cancer. []

Relevance: This motif directly incorporates the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole core of the target compound, highlighting its potential as a valuable pharmacophore for developing novel therapeutics. The success of AZD9496 demonstrates that modifications to this core structure, such as those seen in 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, can lead to compounds with desirable drug-like properties and therapeutic potential. []

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496)

Compound Description: This compound represents a significant advancement in the development of orally bioavailable SERDs. Its preclinical pharmacology is comparable to the intramuscular SERD fulvestrant, indicating its potential as a treatment for advanced ER-positive breast cancer. []

Relevance: Derived from the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif, AZD9496 shares the core structure with 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole. Its development showcases the potential of modifying this scaffold to achieve specific pharmacological profiles and therapeutic benefits. []

2-(4-Methoxyphenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide

Compound Description: This compound demonstrates a unique case where the racemic mixture exhibits greater potency as a GPVI antagonist compared to its individual enantiomers. Molecular modeling studies suggest the presence of a secondary binding site contributing to this phenomenon. []

Relevance: This compound highlights the importance of stereochemistry and the potential for multiple binding modes in compounds containing the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole core, as seen in the target compound. []

N-Acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]-1H-indol-3-yl]ethyl]acetamides

Compound Description: These compounds are formed through a modified Bischler-Napieralski reaction and subsequent base-catalyzed transformation of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives. []

Relevance: These compounds, derived from 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, which is structurally very similar to 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, exemplify a reaction pathway that highlights the reactivity of the pyrido[3,4-b]indole core and its potential for further derivatization. []

(1R, 3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester ((1R, 3R)-Cpe)

Compound Description: (1R, 3R)-Cpe serves as a crucial intermediate in synthesizing tadalafil, a highly selective phosphodiesterase type-5 inhibitor. A chiral HPLC method was developed to simultaneously determine diastereoisomeric and enantiomeric impurities in this compound. []

Relevance: This compound showcases the versatility of the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole core, closely related to 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, as a building block for synthesizing more complex molecules with therapeutic applications. The emphasis on controlling stereochemistry underscores its importance in drug development. []

All Stereoisomers of 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide

Compound Description: All four stereoisomers of this tryptoline or tetrahydro-β-carboline derivative were synthesized and assessed for their impact on cell viability in HeLa cells. The results indicated a clear relationship between the stereochemistry of these derivatives and their effect on cell viability. []

Relevance: These isomers, structurally similar to 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, provide further evidence for the importance of stereochemistry in determining biological activity within this class of compounds. By exploring different stereoisomers, researchers can gain a deeper understanding of structure-activity relationships and optimize compounds for desired effects. []

4-Cyanimino-1,2,3,4,6,7,12,12b-octahydro-3,12b-ethanopyrimido[1′,6′:1,2]pyrido[3,4-b]indole

Compound Description: This novel compound was synthesized by reacting an isothiourea derivative of 2′,3′,4′,9′-tetrahydrospiro[piperidine-4,1′-[1H]pyrido[3,4-b]indole] with various amines and analyzed structurally, primarily through 13C NMR spectroscopy. []

Relevance: While structurally more complex, this compound incorporates the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole framework present in 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, demonstrating the feasibility of expanding the core structure to generate new heterocyclic systems with potential biological activity. []

(S)-2-Amino-6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-dione

Compound Description: This potent and orally bioavailable compound emerged from a structure-based drug discovery effort targeting the autotaxin (ATX) enzyme. It exhibits low nanomolar IC50 values in both biochemical and functional assays against ATX, holding promise as a potential therapeutic agent. []

Relevance: Although structurally distinct from 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, this compound shares the pyrido[3,4-b]indole moiety, emphasizing the value of this structural motif in medicinal chemistry. This shared feature suggests the potential for exploring variations of the target compound as starting points for developing ATX inhibitors or other pharmacologically active agents. []

1,6,7,12b-Tetrahydro-2H,4H-[1,3]oxazino[3′,4′:1,2]-pyrido[3,4-b]indole

Compound Description: NMR studies revealed that this compound predominantly adopts a cis-fused ring conformation in solution, offering valuable insights into its three-dimensional structure and conformational preferences. []

Relevance: This compound demonstrates the possibility of incorporating the pyrido[3,4-b]indole core of 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole into a fused ring system with an oxazine ring. Studying the conformational preferences of this related compound can provide insights into the structural flexibility and potential binding modes of the target compound and its derivatives. []

5,6,11,11a-Tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione Analogues

Compound Description: This series of functionalized tetrahydro-beta-carboline derivatives was investigated in the development of novel, potent, and selective inhibitors of phosphodiesterase type 5 (PDE5). Compound 6e from this series exhibited potent PDE5 inhibition, good selectivity over PDE1-4, and promising in vivo activity, although with limitations in oral efficacy. []

Relevance: While not directly containing the fully saturated hexahydro ring system, these compounds featuring the tetrahydro-1H-pyrido[3,4-b]indole core highlight the potential of this scaffold, structurally related to 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, for developing potent and selective inhibitors for therapeutic targets. []

2,9-Dihydro-1H-pyrido[3,4-b]indol-1-ones

Compound Description: A new, high-yielding method was developed for preparing these compounds, involving selective cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamides using polyphosphoric acid. The reaction demonstrated tolerance towards electron-donating and -withdrawing substituents. []

Relevance: These compounds, containing the pyrido[3,4-b]indole core found in 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, showcase an alternative approach to constructing this structural motif. This synthetic methodology could offer new avenues for synthesizing analogs of the target compound with varying substitutions and exploring their potential applications. []

tert-Butyl 1-phenyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Compound Description: This novel tricyclic indole derivative, synthesized using a Pictet-Spengler reaction as a key step, exhibited promising tumor cell growth inhibitory activity against HepG2, K562, and HT-29 cell lines in MTT assays. []

Relevance: This compound, sharing the pyrido[3,4-b]indole core with 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, reinforces the potential of this scaffold for developing anticancer agents. The promising anticancer activity observed in this study encourages further exploration of structurally related compounds, including derivatives of the target compound, for potential applications in oncology. []

Ethyl 9-(2-Fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate

Compound Description: Synthesized from L-tryptophan, this compound demonstrated notable anticancer activity, particularly against the human chronic myelogenous leukemia (CML) K562 cell line, exhibiting an IC50 value of 14.2 µM. This finding suggests its potential as a lead compound for developing new anticancer agents. []

Relevance: Sharing the pyrido[3,4-b]indole core with 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, this compound further strengthens the evidence supporting the use of this scaffold in anticancer drug discovery. Its potent activity against the CML cell line underscores the potential for exploring modifications to the target compound for developing novel therapeutics for various cancer types. []

1,2,4,5,10,10b-Hexahydroazeto[1′,2′:1,2]pyrido[3,4-b]indole N-Oxides

Compound Description: These compounds, upon oxidation with m-chloroperbenzoic acid, undergo Meisenheimer rearrangement, leading to the formation of hexahydro[1′,2′]oxazepino[2′,3′:1,2]pyrido[3,4-b]indole-l-carboxylates and hexahydroisoxazolo[2′,3′:1,2]pyrido[3,4-b]indoles, depending on the stereochemistry of the starting azetidine ring. These rearrangements result in ring expansion and the introduction of oxygen-containing heterocycles. []

Relevance: While structurally distinct from 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, these N-oxides and their rearrangement products highlight the reactivity and potential for ring expansion reactions of the pyrido[3,4-b]indole core. Understanding these transformations could inspire new synthetic strategies for modifying the target compound and accessing structurally diverse analogs. []

2,3,6,7,12,12b-Hexahydropyrimido[1',6':1,2]pyrido[3,4-b]indol-4(1H)-ones

Compound Description: These compounds were synthesized through a novel three-component, one-pot reaction involving the condensation of substituted 2-aminopyridines, formaldehyde, and 1,3-dicarbonyl compounds. Several of these compounds exhibited significant cytotoxic activity against various cancer cell lines. []

Relevance: Although not containing the fully saturated hexahydro ring system, these compounds featuring the tetrahydro-1H-pyrido[3,4-b]indole core, structurally similar to 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, highlight the potential of this scaffold for developing anticancer agents. This finding suggests that exploring modifications to the target compound's structure could lead to the identification of new compounds with anticancer properties. []

5,6,11,11a-Tetrahydro-1H-imidazo[1',5':1,6]pyrido and 5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indole-1,3(2H)-diones

Compound Description: This series of compounds was synthesized and evaluated for their affinity towards alpha1-adrenoceptors. Among the derivatives, compound 1b exhibited the highest affinity for the receptor (Ki = 219 nM) and showed no significant affinity for benzodiazepine or 5-HT1A receptors. []

Relevance: These compounds, while not directly containing the hexahydropyridoindole core, showcase the potential of utilizing the pyrido[3,4-b]indole framework, related to 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, for developing selective ligands for the alpha1-adrenoceptor. []

7,12-Dihydropyrimido[1′,2′;1,2]pyrido[3,4-b]indol-4(6H)-ones

Compound Description: These compounds, considered debenzologues of rutaecarpine alkaloids, were synthesized via Fischer indolization. Quantum chemical calculations predicted their reactivity towards electrophilic and nucleophilic substitutions. Further derivatization through bromination, Vilsmeier-Haack formylation, and reactions with cyclic amines led to various analogs. []

Relevance: Although structurally distinct, these compounds highlight the potential of the pyrido[3,4-b]indole framework, similar to 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, in natural product-inspired synthesis and medicinal chemistry. Exploring similar modifications and ring transformations on the target compound could lead to novel analogs with interesting biological activities. []

Hexa- and Octahydropyrazino[1′,2′:1,2]pyrido[3,4-b]indoles and 15-Azayohimbanes

Compound Description: These compounds were studied using 1H and 13C NMR spectroscopy to determine their preferred conformations and configurations, providing valuable insights into the three-dimensional structures of these complex heterocycles. []

Relevance: While structurally more complex, these compounds incorporate the pyrido[3,4-b]indole framework present in 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole. The conformational analysis of these related compounds can offer valuable information about the structural flexibility and potential bioactive conformations of the target compound and its analogs. []

1,2,3,4,6,7,9,10,15b,15c-Decahydropyrido[1″,2″:1′,2′]pyrazino[4′,3′:1,2]pyrido[3,4-b]indoles

Compound Description: Diastereoisomers of this novel heterocyclic system, along with their 6- and 7-oxo derivatives, were synthesized and their structures elucidated using 1H and 13C NMR techniques. []

Relevance: This example showcases the possibility of incorporating the pyrido[3,4-b]indole core, present in 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole, into a complex polycyclic framework. The synthesis and characterization of these complex analogs demonstrate the feasibility of expanding the target compound's core structure to generate new heterocyclic systems with potential biological significance. []

Source and Classification

The compound is cataloged under the identifier 179111-91-2 in chemical databases such as PubChem and BenchChem. It is classified as a pyridoindole, which indicates its structural relationship with both pyridine and indole rings. The compound's unique configuration allows for diverse chemical modifications, making it an important subject of study in medicinal chemistry and organic synthesis.

Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,9,9-hexahydro-1H-pyrido[3,4-b]indole typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of 4-cyano-5H-2,3-dihydropyrido[4,3-b]indol-3-one with phosphorus oxychloride in the presence of triethylamine hydrochloride. This method allows for the formation of the desired heterocyclic structure under controlled conditions.

Industrial Production Methods

In industrial settings, bulk synthesis techniques are employed to ensure high yields and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency. Reaction parameters such as temperature, pressure, and catalyst choice are optimized to maximize product yield.

Molecular Structure Analysis

Structural Characteristics

The molecular formula for 2,3,4,4a,9,9-hexahydro-1H-pyrido[3,4-b]indole is C11H14N2C_{11}H_{14}N_{2}, with a molecular weight of 174.24 g/mol. The InChI key for this compound is DWPAWEOVWCYOAE-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases.

Structural Features

The compound exhibits a bicyclic structure where the pyridine and indole rings are fused together. This configuration contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,9,9-hexahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized to form different derivatives depending on the reagents used.
  • Reduction: Reduction reactions may alter functional groups attached to the indole ring.
  • Substitution: Electrophilic aromatic substitution can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride and triethylamine hydrochloride. The reaction conditions vary based on the desired product but typically involve controlling temperature and solvent systems to optimize yields.

Mechanism of Action

Biological Activity

Research indicates that 2,3,4,4a,9,9-hexahydro-1H-pyrido[3,4-b]indole exhibits potential biological activities such as antiproliferative effects against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The mechanism by which this compound exerts its biological effects may involve interaction with cellular pathways that regulate proliferation and apoptosis.

Applications

Scientific Research Applications

The applications of 2,3,4,4a,9,9-hexahydro-1H-pyrido[3,4-b]indole span several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: It is studied for potential antimicrobial and anticancer properties.
  • Medicine: Ongoing research aims to explore its therapeutic potential due to its unique structure.
  • Industry: The compound is utilized in producing dyes and pharmaceuticals.

Properties

CAS Number

179111-91-2

Product Name

2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole

IUPAC Name

2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-13H,5-7H2

InChI Key

DWPAWEOVWCYOAE-UHFFFAOYSA-N

SMILES

C1CNCC2C1C3=CC=CC=C3N2

Canonical SMILES

C1CNCC2C1C3=CC=CC=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.